The synthesis of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol typically involves the ethoxylation of nonylphenol. The process can be summarized as follows:
The molecular structure of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol features:
The compound can be represented structurally as follows:
2-[2-(4-Nonylphenoxy)ethoxy]ethanol can undergo several chemical reactions:
As a nonionic surfactant, 2-[2-(4-Nonylphenoxy)ethoxy]ethanol operates through several mechanisms:
The compound exhibits good solubility in both aqueous and lipid environments, influencing its bioavailability and effectiveness in various applications .
The physical and chemical properties of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol include:
2-[2-(4-Nonylphenoxy)ethoxy]ethanol has diverse applications across various fields:
The systematic IUPAC name for this compound is 2-[2-(4-nonylphenoxy)ethoxy]ethanol, precisely describing its molecular architecture: a nonyl-substituted phenol ring connected via an ether linkage to a diethylene glycol unit terminating in a primary alcohol. The compound's molecular formula is C₁₉H₃₂O₃, confirmed across multiple analytical sources [1] [8]. This formula corresponds to a calculated exact mass of 308.2351 g/mol and a monoisotopic mass of 308.2351 g/mol, consistent with high-purity characterization .
Table 1: Fundamental Identifiers of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol
| Property | Value |
|---|---|
| IUPAC Name | 2-[2-(4-Nonylphenoxy)ethoxy]ethanol |
| Molecular Formula | C₁₉H₃₂O₃ |
| Molecular Weight | 308.5 g/mol |
| Canonical SMILES | CCCCCCCCCC1=CC=C(C=C1)OCCOCCO |
| InChI Key | BLXVTZPGEOGTGG-UHFFFAOYSA-N |
| CAS Registry Number | 20427-84-3 |
Alternative designations include Diethylene Glycol Mono-p-nonylphenyl Ether and 4-n-Nonylphenol Diethoxylate, reflecting its classification within the alkylphenol ethoxylate (APE) surfactant family .
The molecule exhibits a distinct amphiphilic structure, integrating hydrophobic and hydrophilic domains:
The ether linkages (C-O-C) between ethylene oxide units confer conformational flexibility, while the terminal hydroxyl group (-OH) serves as a reactive site for derivatization or hydrogen bonding. This structural duality enables surfactant functions like micelle formation and interfacial tension reduction .
Table 2: Variation in Ethoxylate Chain Length Among Nonylphenol Ethoxylates
| Ethylene Oxide Units | Compound Example | Molecular Formula | Molecular Weight | |
|---|---|---|---|---|
| 2 (Diethoxylate) | 2-[2-(4-Nonylphenoxy)ethoxy]ethanol | C₁₉H₃₂O₃ | 308.5 g/mol | |
| 3 (Triethoxylate) | Triethylene glycol mono(p-nonylphenyl) ether | C₂₁H₃₆O₄ | 352.5 g/mol | [2] |
| 4 (Tetraethoxylate) | Nonoxynol-4 | C₂₃H₄₀O₅ | 396.6 g/mol | [7] |
| 7 (Heptaethoxylate) | Higher homolog | C₂₉H₅₂O₈ | 528.7 g/mol | [3] |
The "nonyl" group (C₉H₁₉) exhibits significant structural isomerism, impacting physicochemical properties:
CAS numbers 20427-84-3 (specific to the diethoxylate) and 9016-45-9 (general ethoxylated nonylphenol category) denote mixtures varying in alkyl branching and ethoxylation degrees [8]. This heterogeneity complicates chromatographic separation but is resolvable via advanced techniques like HPLC-MS .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide definitive assignment of proton and carbon environments:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes include:
Mass Spectrometry (MS)
Table 3: Diagnostic Spectroscopic Signatures
| Technique | Key Signals | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 6.80–7.20 (4H) | Aromatic protons |
| δ 3.65 (t, 2H) | Terminal -CH₂OH group | |
| FT-IR | 1240 cm⁻¹ | Aryl-alkyl ether linkage (Ph-O-CH₂) |
| 1105 cm⁻¹ | Ethylene oxide C-O-C stretch | |
| MS | m/z 308.2351 | Molecular ion [M]⁺˙ |
| m/z 291 | [M - OH]⁺ fragment |
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: